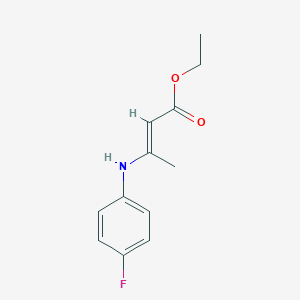

Ethyl 3-(4-fluoroanilino)crotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-fluoroanilino)crotonate is an organic compound with the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a fluoroaniline group attached to a crotonate ester, which imparts unique chemical properties.

Preparation Methods

Ethyl 3-(4-fluoroanilino)crotonate can be synthesized through a reaction between ethyl acetoacetate and 4-fluoroaniline . The reaction is typically carried out in the presence of a catalyst such as L-proline at room temperature (20°C) for a short duration (approximately 5 minutes) without the use of a solvent . This method is known for its high yield and chemoselectivity .

Chemical Reactions Analysis

Ethyl 3-(4-fluoroanilino)crotonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-fluoroanilino)crotonate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluoroanilino)crotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The crotonate ester moiety can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-(4-fluoroanilino)crotonate can be compared with similar compounds such as:

- Ethyl 3-(4-chloroanilino)crotonate

- Ethyl 3-(4-bromoanilino)crotonate

- Ethyl 3-(4-methoxyanilino)crotonate

These compounds share a similar structure but differ in the substituent on the aniline ring. The presence of different substituents (fluoro, chloro, bromo, methoxy) imparts distinct chemical and physical properties, affecting their reactivity and applications. This compound is unique due to the presence of the fluoro group, which enhances its stability and reactivity in certain chemical reactions .

Biological Activity

Ethyl 3-(4-fluoroanilino)crotonate, with the molecular formula C₁₂H₁₄FNO₂ and a molecular weight of 223.24 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological applications, and relevant case studies.

Synthesis

This compound is synthesized through a reaction between ethyl acetoacetate and 4-fluoroaniline. The following reaction scheme outlines the process:

This synthesis can be catalyzed by various reagents under specific conditions, yielding a product with high purity (up to 97%) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluoroaniline moiety can form hydrogen bonds and engage in π-π stacking interactions with active sites, influencing the activity of target proteins. Additionally, the crotonate ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that play critical roles in cancer progression .

3. Antimicrobial Activity

Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell membranes .

Case Study 1: Anticancer Activity

A study published in the Asian Journal of Chemistry examined the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of protein kinases by this compound revealed that it effectively reduces kinase activity in vitro. This inhibition was linked to decreased phosphorylation of downstream targets involved in cell survival pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

To provide further insight into the biological activity of this compound, a comparison with similar compounds is presented in the table below:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ethyl 3-(4-chloroanilino)crotonate | Moderate | No | Yes |

| Ethyl 3-(4-bromoanilino)crotonate | Low | Yes | No |

This comparison illustrates that while this compound shows robust biological activity across multiple domains, other derivatives exhibit varying levels of efficacy.

Properties

IUPAC Name |

ethyl 3-(4-fluoroanilino)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDOLSNUNUYBLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.